4-bromo-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}thiophene-2-carboxamide
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Overview
Description
4-bromo-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes furan and thiophene rings, which are known for their significant biological and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}thiophene-2-carboxamide typically involves multiple steps, including the formation of the furan and thiophene rings, followed by their functionalization and coupling. One common synthetic route involves the following steps:
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Formation of Furan and Thiophene Rings: : The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst. The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of an α-cyanoester with elemental sulfur and a carbonyl compound .
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Bromination: : The thiophene ring is brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions .
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Coupling Reaction: : The brominated thiophene is then coupled with the furan ring using a Suzuki-Miyaura cross-coupling reaction. This reaction involves the use of a palladium catalyst and a boronic acid derivative of the furan ring .
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Amidation: : The final step involves the amidation of the coupled product with 2-hydroxyethylamine to form the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the furan and thiophene rings. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA) .
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Reduction: : Reduction reactions can be performed on the carbonyl and bromine groups using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
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Substitution: : The bromine atom in the thiophene ring can be substituted with various nucleophiles through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) .
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: NaOMe, KOtBu
Major Products Formed
Oxidation: Oxidized derivatives of the furan and thiophene rings
Reduction: Reduced derivatives with hydroxyl or amine groups
Substitution: Substituted thiophene derivatives with various functional groups
Scientific Research Applications
4-bromo-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}thiophene-2-carboxamide has several scientific research applications:
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Medicinal Chemistry: : The compound’s unique structure makes it a potential candidate for drug development, particularly for its antibacterial, antifungal, and anticancer properties .
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Material Science: : The compound can be used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) .
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Industrial Chemistry: : It can serve as a precursor for the synthesis of other complex organic molecules and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 4-bromo-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]thiophene-2-carboxamide
- 4-Chloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]thiophene-2-carboxamide
Uniqueness
4-bromo-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}thiophene-2-carboxamide is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties. The bromine atom enhances its reactivity in substitution reactions, making it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
4-bromo-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3S2/c16-9-6-14(21-8-9)15(19)17-7-10(18)12-3-4-13(22-12)11-2-1-5-20-11/h1-6,8,10,18H,7H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTPOUSUVLMFAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(S2)C(CNC(=O)C3=CC(=CS3)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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